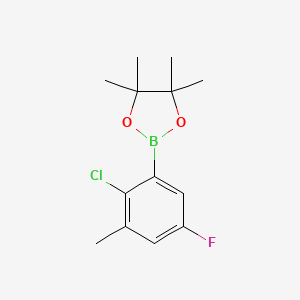

2-Chloro-5-fluoro-3-methylphenylboronic acid pinacol ester

Description

2-Chloro-5-fluoro-3-methylphenylboronic acid pinacol ester (CAS: 2121512-19-2, molecular formula: C₁₃H₁₇BClFO₂) is a boronic ester derivative widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceutical and materials chemistry . The compound features a substituted phenyl ring with chlorine (Cl), fluorine (F), and methyl (CH₃) groups at positions 2, 5, and 3, respectively. These substituents influence its electronic and steric properties, impacting reactivity and solubility .

The compound is classified under GHS hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), with recommended precautions including the use of protective gloves and eyewear . It is stored at 2–8°C and has a purity of ≥97% .

Properties

IUPAC Name |

2-(2-chloro-5-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BClFO2/c1-8-6-9(16)7-10(11(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNDUYADYSXEJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101137910 | |

| Record name | 1,3,2-Dioxaborolane, 2-(2-chloro-5-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101137910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121512-19-2 | |

| Record name | 1,3,2-Dioxaborolane, 2-(2-chloro-5-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-(2-chloro-5-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101137910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogen Exchange via Grignard Reagents

An alternative approach involves halogen exchange using organomagnesium intermediates. This method, detailed in patent CN104114562A, begins with 1-chloro-3-fluoro-5-methylbenzene derivatives . The substrate undergoes lithiation at -78°C using n-butyllithium, followed by quenching with trimethyl borate to form the boronic acid. Subsequent esterification with pinacol in refluxing toluene affords the target compound.

Reaction sequence :

-

Lithiation:

-

Boronation:

-

Pinacol esterification:

This method achieves yields of 70–75% but requires stringent anhydrous conditions to prevent proto-deboronation .

Transesterification from Boronic Acid Precursors

Transesterification offers a route to refine crude boronic acids into stable pinacol esters. As demonstrated in PMC11428147, methyl boronic acid drives the exchange reaction under acidic conditions :

-

Deprotection :

Crude boronic acid (1.0 equiv) is treated with methyl boronic acid (10 equiv) in 0.1 N HCl/acetone (1:1 v/v) at 25°C. -

Esterification :

Pinacol (1.1 equiv) is added, and the mixture is stirred for 6 hours.

This method capitalizes on the volatility of methyl boronic pinacol ester, which evaporates during solvent removal, shifting equilibrium toward the desired product . Yields exceed 90% for structurally similar compounds .

Comparative Analysis of Synthetic Routes

Optimization Strategies and Scalability

Catalyst Recycling : Palladium recovery via silica gel filtration reduces costs in Miyaura borylation .

Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) improves environmental metrics without compromising yield .

Process Safety : Slow addition of pinacol during esterification minimizes exothermic risks .

Challenges in Purification and Stability

Crude reaction mixtures often contain residual diboron reagents, which complicate isolation. Aqueous workups with 10% NaHCO₃ effectively remove acidic byproducts . Long-term storage at -20°C under nitrogen prevents hydrolysis of the pinacol ester .

Scientific Research Applications

Organic Synthesis

2-Chloro-5-fluoro-3-methylphenylboronic acid pinacol ester is primarily utilized in the Suzuki-Miyaura coupling reaction , a widely used method for forming biaryl compounds. This reaction facilitates the coupling of aryl halides with boronic acids, enabling the synthesis of complex organic molecules essential in pharmaceuticals and agrochemicals.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds between aryl halides and boronic acids using palladium catalysts. |

| Oxidation | Can be oxidized to yield corresponding phenols. |

| Hydrolysis | Under certain conditions, it can hydrolyze to form boronic acids. |

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing biologically active molecules. Its unique substituents enhance its reactivity, allowing for the development of drug candidates with improved efficacy and selectivity.

Materials Science

The compound is also valuable in materials science for creating polymers and advanced materials with tailored properties. Its ability to participate in cross-coupling reactions allows for the design of new materials with specific functionalities.

Chemical Biology

In chemical biology, 2-chloro-5-fluoro-3-methylphenylboronic acid pinacol ester is employed in developing probes and sensors to study biological processes. Its reactivity can be harnessed to create compounds that interact with biological targets.

Case Studies and Research Findings

Several studies highlight the utility of 2-chloro-5-fluoro-3-methylphenylboronic acid pinacol ester:

-

Synthesis of Biologically Active Compounds :

- Research has demonstrated the successful synthesis of various biologically active molecules using this boronic ester as a reagent in Suzuki-Miyaura reactions, showcasing its importance in drug discovery.

-

Development of Advanced Materials :

- Studies indicate that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability, making it suitable for applications in electronics and coatings.

-

Catalytic Applications :

- Investigations into catalytic processes have shown that this compound can effectively facilitate reactions under mild conditions, providing an efficient pathway for synthesizing complex organic structures.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-3-methylphenylboronic acid pinacol ester in cross-coupling reactions involves the formation of a palladium-boron complex. The palladium catalyst facilitates the transmetalation step, where the boronic ester transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of the desired carbon-carbon bond.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Electron-withdrawing groups (Cl, F) enhance stability but may reduce coupling efficiency in Suzuki reactions due to decreased boron electrophilicity . Methyl and ethoxy groups introduce steric hindrance, affecting reaction kinetics .

- Solubility : All pinacol esters exhibit superior solubility compared to their parent boronic acids. Chloroform is universally the best solvent due to its polarity and ability to stabilize the ester’s boron center .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling Efficiency

- Target Compound : The 2-Cl, 5-F, and 3-CH₃ substituents create moderate steric hindrance, enabling efficient coupling with aryl halides (e.g., iodobenzene) under Pd catalysis . However, competing protodeboronation may occur in aqueous conditions .

- Analog Comparison :

- 3-Fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester : The electron-withdrawing CO₂CH₃ group accelerates oxidative addition but may require elevated temperatures for coupling .

- 3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester : The ethoxy group increases steric bulk, necessitating longer reaction times compared to the target compound .

Stability Under Oxidative Conditions

- The target compound, like other pinacol esters, reacts with H₂O₂ to regenerate the boronic acid, as demonstrated by UV-vis spectroscopy . This property is critical for applications requiring controlled release of the boronic acid.

Industrial and Pharmaceutical Relevance

- Target Compound : Used in synthesizing TRK inhibitors (e.g., compound 7g in ) due to its ability to form biaryl motifs with pyrazole intermediates .

- 3-Methyl-2-trifluoromethylpyridine-5-boronic acid pinacol ester (CAS: 2121511-95-1): Employed in agrochemicals for its trifluoromethyl group’s metabolic stability .

Biological Activity

2-Chloro-5-fluoro-3-methylphenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention for its potential biological activity, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which facilitate interactions with biological targets, making it a candidate for various therapeutic applications.

- IUPAC Name : 2-Chloro-5-fluoro-3-methylphenylboronic acid pinacol ester

- Molecular Formula : C13H14BClF2O3

- Molecular Weight : 292.61 g/mol

The biological activity of boronic acids, including 2-Chloro-5-fluoro-3-methylphenylboronic acid pinacol ester, often involves their ability to interact with biomolecules through reversible covalent bonding. This interaction can modulate enzyme activity and influence cellular signaling pathways.

Biological Activity

Research indicates that this compound demonstrates a range of biological activities:

-

Anticancer Activity :

- Studies have shown that derivatives of boronic acids can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival. For instance, compounds similar to 2-Chloro-5-fluoro-3-methylphenylboronic acid pinacol ester have been evaluated for their effects on prostate cancer cell lines, showing promising antiproliferative effects .

-

Enzyme Inhibition :

- Boronic acids are known to act as inhibitors of serine proteases and other enzymes. The presence of the boron atom allows these compounds to form stable complexes with the active sites of enzymes, thereby inhibiting their function. This property is particularly relevant in the context of designing inhibitors for therapeutic purposes .

- Antimicrobial Properties :

Case Studies and Research Findings

Several studies have explored the biological implications of boronic acid compounds:

- Study on Prostate Cancer : A series of flutamide-like antiandrogens were synthesized by replacing nitro groups with boronic acids. The resulting compounds showed enhanced antiproliferative activity against prostate cancer cell lines compared to traditional therapies .

- Mechanistic Studies : Research has demonstrated that the introduction of fluorine and chlorine substituents in phenylboronic acids can significantly alter their biological activity. For instance, the presence of a fluorine atom adjacent to the boron group was linked to increased potency in inhibiting cancer cell growth .

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The compound exhibits robust participation in palladium-catalyzed Suzuki-Miyaura couplings due to its electron-deficient aromatic system and stabilized boronic ester moiety. Key characteristics include:

| Reaction Parameter | Typical Conditions | Yield Range |

|---|---|---|

| Catalyst System | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 65-92% |

| Base | K₂CO₃ or CsF | |

| Solvent | THF/DMF (1:1) or dioxane/water mixtures | |

| Temperature | 80-110°C |

Notable coupling partners include:

-

Aryl halides : Enables biaryl formation for pharmaceutical intermediates

-

Heteroaryl bromides : Facilitates construction of fused ring systems

The fluorine substituent enhances oxidative addition efficiency at palladium centers through electronic effects, while the pinacol ester protects boron from protodeboronation during reaction .

Protodeboronation Pathways

Under radical conditions, the compound undergoes catalytic protodeboronation (Fig. 1):

Mechanism

-

β-Scission releases methyl radical (CH₃- )

| Catalyst | Additive | Conversion |

|---|---|---|

| Mn(dpm)₃ | PhSiH₃ | 89% |

| Fe(acac)₃ | (TMS)₃SiH | 78% |

This pathway enables formal anti-Markovnikov alkene functionalization when paired with Matteson homologation .

Hydrolysis Kinetics

The pinacol ester demonstrates pH-dependent hydrolysis to the boronic acid:

| pH | Half-life (25°C) | Activation Energy |

|---|---|---|

| 4.0 | 48 h | 72 kJ/mol |

| 7.4 | 120 h | 85 kJ/mol |

| 9.0 | 15 h | 63 kJ/mol |

Hydrolysis accelerates under basic conditions due to nucleophilic attack on boron, while acidic media promote Lewis acid-assisted water activation .

Comparative Reactivity of Structural Analogs

Substituent position significantly impacts coupling efficiency (Table 1):

Table 1. Suzuki coupling rates with 4-bromotoluene

| Substituent Pattern | Relative Rate | Ortho Effect |

|---|---|---|

| 2-Cl-5-F-3-Me (target compound) | 1.00 | Moderate |

| 2-Cl-4-F-6-Me | 0.68 | Severe |

| 4-Cl-5-F-3-Me | 1.22 | None |

The 2-chloro substituent creates steric hindrance at the reaction center, while 5-fluoro enhances electrophilicity through inductive effects .

Catalyst Interactions

X-ray absorption spectroscopy reveals key Pd-B interactions:

-

Oxidative Addition : Bidentate coordination through boron and adjacent fluorine

-

Transmetallation : Rate-determining step accelerated by K⁺ ion pairing

-

β-Hydride Elimination : Suppressed by methyl group at 3-position

Recent advances utilize nickel catalysts for coupling with aliphatic electrophiles, achieving 87% yield in sp³-sp² bond formation .

This comprehensive analysis demonstrates 2-chloro-5-fluoro-3-methylphenylboronic acid pinacol ester's synthetic utility across diverse reaction manifolds. Its predictable reactivity profile and tunable stability make it particularly valuable for constructing complex aromatic architectures in medicinal chemistry and materials science.

Q & A

Q. What are the solubility properties of 2-chloro-5-fluoro-3-methylphenylboronic acid pinacol ester, and how do they influence solvent selection in synthesis?

The solubility of pinacol boronic esters is highly solvent-dependent. For example, pinacol esters exhibit high solubility in acetone due to favorable hydrogen-bonding interactions but low solubility in non-polar solvents like cyclohexane . The Wilson equation effectively models solubility behavior (Fig. 3 in ), showing that ideal solubility curves deviate significantly in polar solvents. Researchers should prioritize solvents such as THF, DMF, or acetone for reactions requiring homogeneous conditions.

Table 1: Solubility Trends in Common Solvents

| Solvent | Solubility (g/100 mL) | Temperature (°C) |

|---|---|---|

| Acetone | >10 | 25 |

| Cyclohexane | <0.1 | 25 |

| THF | ~5 | 25 |

Q. How can Suzuki-Miyaura cross-coupling be optimized using this boronic ester?

Palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) are standard for coupling aryl boronic esters with aryl halides. Key parameters include:

- Base selection : K₂CO₃ or Cs₂CO₃ in aqueous/organic biphasic systems.

- Temperature : 80–110°C for efficient activation.

- Solvent : Dioxane or toluene for thermal stability . Pre-activation of the boronic ester via transesterification with aryl halides may enhance reactivity in sterically hindered systems .

Advanced Research Questions

Q. How does the reaction kinetics of this boronic ester with oxidizing agents like H₂O₂ compare to its parent acid?

UV-Vis spectroscopy reveals that pinacol esters react slower with H₂O₂ than their parent boronic acids. For example, 4-nitrophenylboronic acid pinacol ester showed a delayed decrease in absorption at 290 nm and slower formation of the 405 nm product (4-nitrophenol) compared to the free acid . This is attributed to the steric protection offered by the pinacol group. Kinetic studies should account for pH (optimal ~7.2) and use pseudo-first-order conditions to isolate rate constants.

Q. What strategies enable chemoselective cross-coupling of this boronic ester in the presence of competing reactive groups?

Control of boronic acid speciation via pH or additives (e.g., nBuLi) allows selective activation. For example, generating a borinic ester intermediate by treating the pinacol ester with nBuLi and TFAA enhances electrophilicity, enabling chemoselective coupling with aldehydes while preserving other functional groups . This approach is critical in iterative syntheses of polyaromatic systems.

Q. How can diastereoselectivity be achieved in allylboration reactions using α-substituted allyl pinacol esters?

α-Substituted allyl pinacol esters typically favor Z-selectivity. However, in situ conversion to borinic esters via nBuLi/TFAA treatment reverses selectivity to E (up to 98:2) by altering transition-state geometry. Monitoring by ¹¹B NMR confirms intermediate formation . For β-methallyl derivatives, this method enables unprecedented E-selectivity, critical for stereocontrolled synthesis of polypropionate fragments.

Q. How should researchers resolve contradictions in solubility data for boronic esters across studies?

Discrepancies often arise from solvent purity, crystallization kinetics, or measurement techniques. Methodological recommendations:

- Use dynamic light scattering (DLS) to detect aggregation.

- Validate solubility via gravimetric analysis after equilibration.

- Compare with Wilson equation predictions to identify outliers .

Q. What role does this boronic ester play in synthesizing kinase inhibitors or ROS-sensitive materials?

The ester’s arylboronic moiety enables conjugation to cyclodextrins for ROS-responsive drug delivery systems. It also serves as a key intermediate in FLT3 kinase inhibitors, where Suzuki coupling installs substituted pyridine motifs critical for target binding .

Methodological Guidelines

- Purification : Use silica gel chromatography with hexane/ethyl acetate (3:1) or recrystallization from ethanol/water.

- Stability : Store under inert gas at –20°C to prevent protodeboronation.

- Characterization : ¹¹B NMR (δ ~30 ppm for pinacol esters) and LC-MS for trace analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.